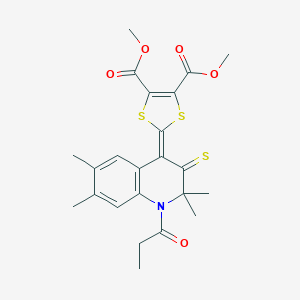![molecular formula C14H12ClN3O2 B404337 N'-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE](/img/structure/B404337.png)
N'-[(E)-(4-CHLOROPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a 4-chlorobenzylidene group attached to a pyridinecarbohydrazide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
On an industrial scale, the production of N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Hydrazine derivatives with reduced nitrogen functionalities.
Substitution: Substituted products where the chlorine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.
Biology
The compound has shown potential as a bioactive molecule. It is being investigated for its antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide are being explored for their therapeutic potential. They are studied for their efficacy in treating various diseases, including bacterial infections and cancer.
Industry
In the materials science industry, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and optical properties. It is also used in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-chlorobenzylidene)-3,4-dimethoxyphenethylamine
- N’-(4-chlorobenzylidene)-2-hydroxybenzohydrazide
- N’-(4-chlorobenzylidene)-4-methylbenzohydrazide
Uniqueness
N’-(4-chlorobenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is unique due to its specific structural features, such as the presence of a pyridine ring and a hydrazone linkage. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to form stable complexes with metals and other organic molecules further enhances its utility in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C14H12ClN3O2 |
|---|---|
Poids moléculaire |
289.71g/mol |
Nom IUPAC |
N-[(E)-(4-chlorophenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C14H12ClN3O2/c1-18-9-11(4-7-13(18)19)14(20)17-16-8-10-2-5-12(15)6-3-10/h2-9H,1H3,(H,17,20)/b16-8+ |
Clé InChI |
GBKGVIHUURVNKW-LZYBPNLTSA-N |
SMILES |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=C(C=C2)Cl |
SMILES isomérique |
CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES canonique |
CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B404254.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B404255.png)
![2,6-Dichlorobenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B404256.png)


![N'-[3-(2-methoxyphenyl)-2-propenylidene]-2-pyrazinecarbohydrazide](/img/structure/B404264.png)
![N'-{[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylene}benzohydrazide](/img/structure/B404266.png)
![3-[({4-chloro-3-nitrophenyl}imino)methyl]-9-ethyl-9H-carbazole](/img/structure/B404270.png)
![3-[(2-Iodo-benzylidene)-amino]-2,5,6-trimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B404272.png)
![9-ethyl-3-[({5-nitro-2-methoxyphenyl}imino)methyl]-9H-carbazole](/img/structure/B404273.png)


![4-[(2,6-dibromo-4-chloroanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B404277.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B404280.png)
